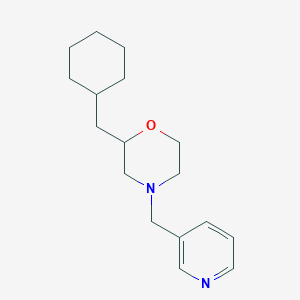![molecular formula C23H27N3O B3801484 N-[[2-(5-methylfuran-2-yl)phenyl]methyl]-1-(pyridin-2-ylmethyl)piperidin-3-amine](/img/structure/B3801484.png)
N-[[2-(5-methylfuran-2-yl)phenyl]methyl]-1-(pyridin-2-ylmethyl)piperidin-3-amine
Overview
Description
N-[[2-(5-methylfuran-2-yl)phenyl]methyl]-1-(pyridin-2-ylmethyl)piperidin-3-amine is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyridine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(5-methylfuran-2-yl)phenyl]methyl]-1-(pyridin-2-ylmethyl)piperidin-3-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyridine intermediates, followed by their coupling with the piperidine derivative. Key steps may include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyridine ring: Pyridine derivatives can be synthesized via various methods, including the Hantzsch pyridine synthesis.
Coupling reactions: The final step involves coupling the furan and pyridine intermediates with the piperidine derivative using reagents such as palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(5-methylfuran-2-yl)phenyl]methyl]-1-(pyridin-2-ylmethyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-[[2-(5-methylfuran-2-yl)phenyl]methyl]-1-(pyridin-2-ylmethyl)piperidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its unique structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of N-[[2-(5-methylfuran-2-yl)phenyl]methyl]-1-(pyridin-2-ylmethyl)piperidin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-[[2-(5-methylfuran-2-yl)phenyl]methyl]-1-(pyridin-2-ylmethyl)piperidin-3-amine: shares similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which imparts a unique set of chemical and biological properties. This makes it a valuable compound for exploring new chemical space in drug discovery and material science.
Properties
IUPAC Name |
N-[[2-(5-methylfuran-2-yl)phenyl]methyl]-1-(pyridin-2-ylmethyl)piperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-18-11-12-23(27-18)22-10-3-2-7-19(22)15-25-21-9-6-14-26(17-21)16-20-8-4-5-13-24-20/h2-5,7-8,10-13,21,25H,6,9,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPULKWRQQTEDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=CC=C2CNC3CCCN(C3)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-4-{1-[(1-methylcyclohexyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B3801404.png)
![5-(3-{1-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B3801405.png)

![2-(2-ethylsulfanyl-1,3-thiazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B3801424.png)
![(1S*,4S*)-2-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B3801436.png)
![4-chloro-2-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}phenol](/img/structure/B3801448.png)
![2-[4-(3-phenylpropyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3801456.png)
![(1R,2R)-1-(7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B3801462.png)
![ethyl 1-{[(3-chloro-4-methylphenyl)amino]carbonyl}-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B3801463.png)
![N-[(5-methylpyrazin-2-yl)methyl]-4-(1H-pyrazol-5-yl)benzamide](/img/structure/B3801465.png)
![N-[(1-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-piperidinyl)methyl]-4-biphenylcarboxamide](/img/structure/B3801491.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2-thienylmethyl)-3-piperidinyl]propanamide](/img/structure/B3801504.png)
![1-(cyclohexylmethyl)-3-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B3801509.png)
![N-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B3801515.png)
